methyl (2S)-4-ethenyl-2-methyl-7-phenylhept-4-enoate

Catalog No.
S13122078
CAS No.
919284-05-2
M.F
C17H22O2
M. Wt
258.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
methyl (2S)-4-ethenyl-2-methyl-7-phenylhept-4-enoa...

CAS Number

919284-05-2

Product Name

methyl (2S)-4-ethenyl-2-methyl-7-phenylhept-4-enoate

IUPAC Name

methyl (2S)-4-ethenyl-2-methyl-7-phenylhept-4-enoate

Molecular Formula

C17H22O2

Molecular Weight

258.35 g/mol

InChI

InChI=1S/C17H22O2/c1-4-15(13-14(2)17(18)19-3)11-8-12-16-9-6-5-7-10-16/h4-7,9-11,14H,1,8,12-13H2,2-3H3/t14-/m0/s1

InChI Key

MLXBVKFJNGFUIJ-AWEZNQCLSA-N

Canonical SMILES

CC(CC(=CCCC1=CC=CC=C1)C=C)C(=O)OC

Isomeric SMILES

C[C@@H](CC(=CCCC1=CC=CC=C1)C=C)C(=O)OC

Methyl (2S)-4-ethenyl-2-methyl-7-phenylhept-4-enoate is an organic compound classified as an ester, characterized by its complex structure which includes a vinyl group and a phenyl substituent. The molecular formula is C17H22O2C_{17}H_{22}O_{2}, and it has a molecular weight of approximately 258.36 g/mol . This compound features a heptenoate backbone, which is significant in various

Typical of esters, including:

  • Hydrolysis: Reaction with water to form the corresponding acid and alcohol.
    RCOOR +H2ORCOOH+R OH\text{RCOOR }+\text{H}_2\text{O}\rightarrow \text{RCOOH}+\text{R OH}
  • Transesterification: Reaction with another alcohol to form a different ester.
    RCOOR +R OHRCOOR +R OH\text{RCOOR }+\text{R OH}\rightarrow \text{RCOOR }+\text{R OH}
  • Michael Addition: The vinyl group can participate in Michael addition reactions, making it a versatile intermediate in organic synthesis.

Several methods can be employed to synthesize methyl (2S)-4-ethenyl-2-methyl-7-phenylhept-4-enoate:

  • Esterification: Reacting the corresponding carboxylic acid with methanol in the presence of an acid catalyst.
    RCOOH+CH3OHRCOOCH3+H2O\text{RCOOH}+\text{CH}_3\text{OH}\rightarrow \text{RCOOCH}_3+\text{H}_2\text{O}
  • Alkene Formation: Utilizing elimination reactions to introduce the vinyl group at the appropriate position on the heptenoate backbone.
  • Asymmetric Synthesis: Employing chiral catalysts or reagents to ensure the formation of the specific stereoisomer (2S).

Methyl (2S)-4-ethenyl-2-methyl-7-phenylhept-4-enoate finds potential applications in:

  • Flavor and Fragrance Industry: Due to its pleasant aroma, it may be utilized in perfumes or flavorings.
  • Pharmaceuticals: As a potential intermediate in the synthesis of biologically active compounds.
  • Polymer Chemistry: It can be used as a monomer for producing specialty polymers due to its reactive double bond.

Methyl (2S)-4-ethenyl-2-methyl-7-phenylhept-4-enoate shares structural features with several related compounds, each exhibiting unique properties:

Compound NameMolecular FormulaUnique Features
Ethyl 2-methylpent-4-en-oateC8H14O2C_8H_{14}O_2Simpler structure; lacks phenyl group
Methyl 3,4-dimethyl-1-phenylcyclopenteneC12H14O2C_{12}H_{14}O_2Contains a cyclopentene ring; different reactivity
Ethyl (E)-3-methyl-7-phenylhept-4-enoateC16H22O2C_{16}H_{22}O_2Similar backbone but different substitution pattern

The uniqueness of methyl (2S)-4-ethenyl-2-methyl-7-phenylhept-4-enoate lies in its specific stereochemistry and the presence of both vinyl and phenyl groups, which may influence its reactivity and biological interactions compared to these similar compounds.

XLogP3

4.8

Hydrogen Bond Acceptor Count

2

Exact Mass

258.161979940 g/mol

Monoisotopic Mass

258.161979940 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-10-2024

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